molecular formula C13H20O4 B15176895 Diethyl 2,6-dimethyleneheptanedioate CAS No. 69565-07-7

Diethyl 2,6-dimethyleneheptanedioate

Katalognummer: B15176895
CAS-Nummer: 69565-07-7
Molekulargewicht: 240.29 g/mol
InChI-Schlüssel: YBLZFSKXSXBQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,6-dimethyleneheptanedioate is an organic compound with the molecular formula C13H20O4This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

The synthesis of Diethyl 2,6-dimethyleneheptanedioate typically involves esterification reactions. One common method is the reaction of 2,6-dimethyleneheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require refluxing the mixture to achieve the desired esterification .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Diethyl 2,6-dimethyleneheptanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Diethyl 2,6-dimethyleneheptanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Diethyl 2,6-dimethyleneheptanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing the corresponding acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Diethyl 2,6-dimethyleneheptanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

69565-07-7

Molekularformel

C13H20O4

Molekulargewicht

240.29 g/mol

IUPAC-Name

diethyl 2,6-dimethylideneheptanedioate

InChI

InChI=1S/C13H20O4/c1-5-16-12(14)10(3)8-7-9-11(4)13(15)17-6-2/h3-9H2,1-2H3

InChI-Schlüssel

YBLZFSKXSXBQKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C)CCCC(=C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.